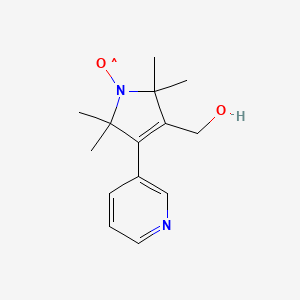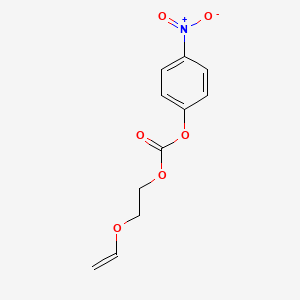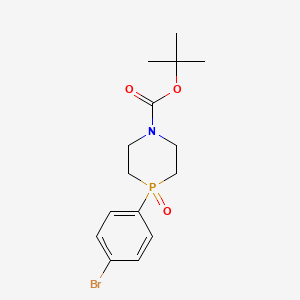
tert-Butyl 4-(4-bromophenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(4-bromophenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide is a complex organic compound that belongs to the class of azaphosphinanes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-bromophenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azaphosphinane Ring: This step involves the cyclization of appropriate precursors to form the azaphosphinane ring structure.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, where a suitable brominated reagent is used.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions to form the desired tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-(4-bromophenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can be used to modify the bromophenyl group or other functional groups within the molecule.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphinane derivatives, while substitution reactions can produce a variety of substituted azaphosphinanes.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(4-bromophenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of azaphosphinane derivatives with biological molecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(4-bromophenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide involves its interaction with molecular targets and pathways within biological systems. The bromophenyl group and the azaphosphinane ring structure play key roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: A similar compound with a piperidine ring instead of an azaphosphinane ring.
tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate: Another related compound with different substituents on the phenyl ring.
Uniqueness
tert-Butyl 4-(4-bromophenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide is unique due to the presence of the azaphosphinane ring and the bromophenyl group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse scientific fields make it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C15H21BrNO3P |
|---|---|
Molekulargewicht |
374.21 g/mol |
IUPAC-Name |
tert-butyl 4-(4-bromophenyl)-4-oxo-1,4λ5-azaphosphinane-1-carboxylate |
InChI |
InChI=1S/C15H21BrNO3P/c1-15(2,3)20-14(18)17-8-10-21(19,11-9-17)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 |
InChI-Schlüssel |
VFCMCNLNDFMHPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCP(=O)(CC1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


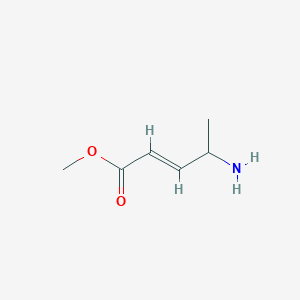
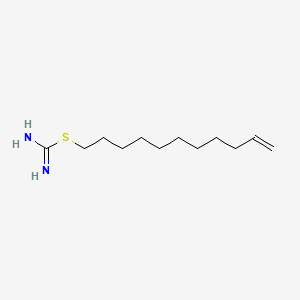
![4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13333074.png)
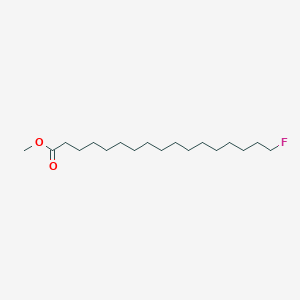
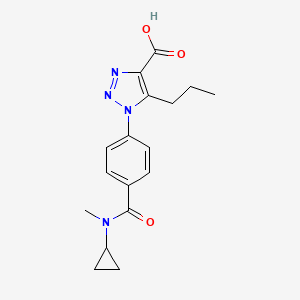
![(S)-4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13333088.png)
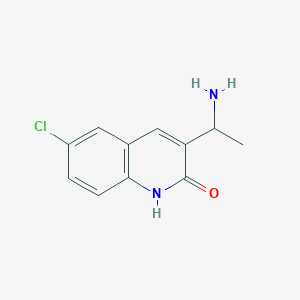

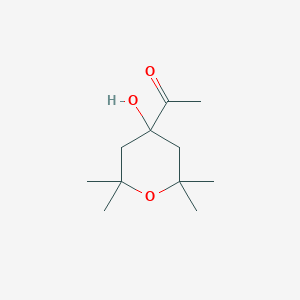
![Potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B13333119.png)
![7-Ethyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13333127.png)
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B13333142.png)
